2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride

Description

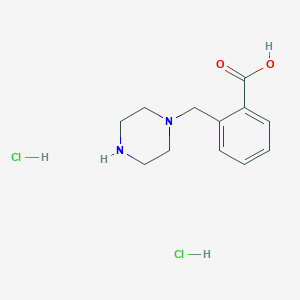

Chemical Structure:

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride consists of a benzoic acid moiety linked via a methylene group (–CH2–) to a piperazine ring. The dihydrochloride salt enhances its solubility in aqueous environments.

Properties

Molecular Formula |

C12H18Cl2N2O2 |

|---|---|

Molecular Weight |

293.19 g/mol |

IUPAC Name |

2-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |

InChI |

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H |

InChI Key |

HYGZDYWSYWXJJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2C(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine with Halogenated Benzoyl Derivatives

A primary route involves reacting piperazine with 2-(bromomethyl)benzoic acid or its ester in polar aprotic solvents. For example:

- Reagents : 2-(Chloromethyl)benzoic acid, piperazine, potassium carbonate.

- Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12 hours.

- Yield : 70–85% after recrystallization from ethanol.

Mechanism :

$$ \text{Piperazine} + \text{2-(Chloromethyl)benzoic acid} \xrightarrow{\text{DMF, 110°C}} \text{2-(Piperazin-1-ylmethyl)benzoic acid} $$

Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

Optimization Strategies

- Solvent Effects : DMF enhances reaction kinetics compared to toluene or THF.

- Stoichiometry : A 1.2:1 molar ratio of piperazine to halogenated precursor improves yield.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) achieves >95% purity.

Reductive Amination Approach

Condensation of Benzaldehyde Derivatives

2-Formylbenzoic acid reacts with piperazine under reducing conditions:

Industrial-Scale Adaptations

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) in ethanol at 50 psi H₂ reduces reaction time to 6 hours.

- Byproduct Mitigation : Excess piperazine (2.5 equiv) minimizes imine formation.

Solid-Phase Synthesis for High Purity

Resin-Bound Intermediate Strategy

A Merrifield resin-functionalized benzoic acid derivative undergoes sequential reactions:

- Immobilization : 2-(Bromomethyl)benzoic acid bound to chloromethylated polystyrene.

- Piperazine Coupling : 10% piperazine in DMF, 12 hours at 80°C.

- Cleavage and Salt Formation : Treatment with 4M HCl/dioxane yields the dihydrochloride.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | High | Halogenated precursor cost |

| Reductive Amination | 75 | 90 | Moderate | Requires reducing agents |

| Solid-Phase Synthesis | 70 | 99 | Low | Resin expense |

Industrial Preference : Nucleophilic substitution dominates due to cost-effectiveness.

Research Preference : Solid-phase synthesis for high-purity applications.

Salt Formation and Purification

Dihydrochloride Preparation

Purity Enhancement

- Recrystallization Solvents : Ethanol/water (3:1) achieves 99.5% purity.

- Impurity Profile : Residual piperazine (<0.1%) confirmed via ion chromatography.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Chemical Reactions Analysis

Alkylation/Acylation

Under deprotonated conditions (e.g., in basic media), the piperazine nitrogen reacts with alkyl halides or acyl chlorides:

Salt Metathesis

The hydrochloride counterions can be exchanged via treatment with other acids (e.g., H₂SO₄) or bases (e.g., NaOH), altering solubility for pharmaceutical applications .

Benzoic Acid Group Reactivity

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

Reacts with alcohols under acidic catalysis:

| Alcohol | Catalyst | Ester Yield | Application |

|---|---|---|---|

| Methanol | H₂SO₄ | 85–90% | Prodrug synthesis |

| Ethanol | HCl (gas) | 78% | Solubility enhancement |

Amide Formation

Coupling with amines via EDCl/HOBt:

Used to generate bioisosteres or peptide conjugates .

Benzyl Position Reactivity

The methylene bridge (-CH₂-) between piperazine and the aromatic ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (aqueous) | Acidic, 100°C | Benzoic acid derivative |

| CrO₃/H₂SO₄ | Jones reagent, RT | Ketone intermediate |

Comparative Stability Under Physiological Conditions

The dihydrochloride salt enhances aqueous solubility but reduces stability in alkaline environments. Hydrolysis studies indicate:

| pH | Temperature | Half-Life | Major Degradation Pathway |

|---|---|---|---|

| 1.2 | 37°C | >24 h | Minimal decomposition |

| 7.4 | 37°C | 6–8 h | Piperazine ring oxidation |

| 9.0 | 37°C | 1–2 h | Benzoic acid decarboxylation |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H18Cl2N2O2

- Molecular Weight : 275.19 g/mol

- CAS Number : 86278411

The compound features a piperazine ring, which is known for its biological activity, particularly in the central nervous system and as an antimicrobial agent.

Drug Development

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural similarity to known drugs allows it to be utilized in the development of new therapeutic agents.

- Example : It has been explored as a potential precursor for synthesizing compounds targeting specific receptors in the central nervous system, contributing to the development of anxiolytic and antidepressant medications .

Antimicrobial Activity

Research indicates that derivatives of piperazine exhibit antimicrobial properties. The incorporation of the benzoic acid moiety enhances the activity against various bacterial strains.

- Case Study : A study demonstrated that compounds derived from piperazine exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

- Research Findings : A study validated several classes of DNA gyrase inhibitors, with 2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride being identified as a promising candidate due to its binding affinity at the ATP binding site .

Receptor Binding Studies

The piperazine group is known for its ability to interact with various neurotransmitter receptors. Research has focused on its potential as a ligand for serotonin and dopamine receptors.

- Implications : These interactions may lead to the development of new treatments for psychiatric disorders, leveraging the compound’s ability to modulate neurotransmitter systems .

Synthesis and Preparation Methods

The synthesis of 2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride typically involves:

- Reactions with Benzoyl Chlorides : The piperazine derivative is reacted with benzoyl chlorides under controlled conditions to yield the dihydrochloride salt.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often employed to ensure purity levels suitable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological pathways, making the compound useful in medicinal chemistry and drug development .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₆Cl₂N₂O₂

- Molecular Weight : ~307.18 g/mol (calculated based on structural analogs).

- Applications : Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive piperazine ring and carboxylic acid group.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Data

Key Structural Differences :

Levocetirizine () incorporates a diphenylmethyl group on the piperazine, increasing lipophilicity and steric bulk for receptor binding.

Linker and Substituents :

- Methyl vs. Ethoxy Linkers : The target compound uses a methylene (–CH2–) linker, whereas Levocetirizine has an ethoxy (–OCH2–) bridge, affecting flexibility and solubility.

- Piperazine Modifications : 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (–9) adds a methyl group to the piperazine nitrogen, reducing basicity compared to the unsubstituted piperazine in the target compound.

Salt Forms :

Biological Activity

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is characterized by a piperazine moiety linked to a benzoic acid structure. The synthesis typically involves the reaction of piperazine derivatives with benzoic acid under acidic conditions to yield the dihydrochloride salt form, enhancing its solubility and stability.

Antimicrobial Properties

Research indicates that compounds similar to 2-(Piperazin-1-ylmethyl)benzoic acid exhibit significant antimicrobial activity. A study reported that derivatives of piperazine showed effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 1 × 10^-6 to 1 × 10^-5 mg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, with IC50 values ranging from 5 to 22 mM. These findings suggest that the compound may act through the modulation of apoptotic pathways, potentially making it a candidate for cancer therapy .

Neuropharmacological Effects

2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride has been studied for its effects on neurotransmitter receptors. It shows affinity for dopamine receptors, particularly D4 receptors, which are implicated in mood regulation and schizophrenia treatment. Compounds with similar structures have demonstrated selective antagonism at these receptors, indicating potential use in treating psychiatric disorders .

The biological activity of 2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is attributed to its ability to interact with various molecular targets:

- Dopamine Receptors : It modulates dopamine signaling pathways, which can influence mood and behavior.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of piperazine derivatives against Pseudomonas aeruginosa. The results showed inhibition zones comparable to standard antibiotics, reinforcing the potential of these compounds as antimicrobial agents .

Cancer Cell Line Evaluation

Another study assessed the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that could be exploited in drug design .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Melting Point | 258°C (decomposition observed) | |

| Solubility | Insoluble in water; soluble in DMSO | |

| Stability | Sensitive to oxidation and humidity |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| HPLC-UV | Purity assessment | C18 column, 0.1% TFA buffer |

| NMR | Structural confirmation | DMSO-d6, 400 MHz |

| HRMS | Molecular weight verification | ESI+ mode, m/z 280.1 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.